An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pentyl-1,3-benzothiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pentyl-1,3-benzothiazole
The benzothiazole core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The nature and position of substituents on this heterocyclic system are critical for its biological efficacy and physicochemical properties. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2-Pentyl-1,3-benzothiazole, with the numbering convention used throughout this guide, is presented below. This numbering is crucial for the assignment of NMR signals.
Figure 1: Molecular structure and atom numbering of 2-Pentyl-1,3-benzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Pentyl-1,3-benzothiazole is predicted to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the pentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the shielding effects within the alkyl chain.
Table 1: Predicted ¹H NMR Data for 2-Pentyl-1,3-benzothiazole (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4, H7 | 7.8 - 8.1 | m | - |
| H5, H6 | 7.3 - 7.5 | m | - |
| C1'-H₂ | 3.1 - 3.3 | t | 7.5 |
| C2'-H₂ | 1.8 - 2.0 | quint | 7.5 |
| C3'-H₂, C4'-H₂ | 1.3 - 1.5 | m | - |
| C5'-H₃ | 0.9 - 1.0 | t | 7.3 |
Interpretation and Rationale:
-
Aromatic Protons (H4, H5, H6, H7): The protons on the benzene ring of the benzothiazole moiety are expected to appear in the downfield region (7.3-8.1 ppm) due to the aromatic ring current. Protons H4 and H7, being adjacent to the electron-withdrawing thiazole ring, are deshielded and will resonate at a lower field compared to H5 and H6.[2] The complex splitting pattern, denoted as a multiplet (m), arises from the coupling between these adjacent aromatic protons.
-
Aliphatic Protons (Pentyl Chain):
-
The methylene protons at C1' (adjacent to the C2 of the thiazole ring) are significantly deshielded and are predicted to appear as a triplet around 3.1-3.3 ppm.
-
The methylene protons at C2' are expected to be a quintet (or multiplet) in the range of 1.8-2.0 ppm due to coupling with the protons on C1' and C3'.
-
The methylene protons at C3' and C4' will have similar chemical environments and are expected to overlap, appearing as a multiplet between 1.3 and 1.5 ppm.
-
The terminal methyl protons at C5' are the most shielded and will appear as a triplet around 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Pentyl-1,3-benzothiazole (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 170 - 175 |
| C3a | 135 - 140 |
| C4 | 121 - 123 |
| C5 | 124 - 126 |
| C6 | 125 - 127 |
| C7 | 121 - 123 |
| C7a | 152 - 155 |
| C1' | 35 - 40 |
| C2' | 31 - 33 |
| C3' | 28 - 30 |
| C4' | 22 - 24 |
| C5' | 13 - 15 |
Interpretation and Rationale:
-
Benzothiazole Carbons: The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (121-175 ppm). The C2 carbon, being part of the C=N bond, is the most deshielded. The quaternary carbons C3a and C7a will also be downfield. The protonated aromatic carbons (C4, C5, C6, C7) will appear in the range of 121-127 ppm.[3]
-
Pentyl Chain Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electron-withdrawing benzothiazole ring.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Data for 2-Pentyl-1,3-benzothiazole
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch |
| ~1615 | C=N stretch (thiazole ring) |
| 1450 - 1580 | Aromatic C=C stretch |
| ~750 | C-S stretch |
Interpretation and Rationale:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic structure of the molecule.
-
A key characteristic peak for the benzothiazole ring is the C=N stretching vibration, expected around 1615 cm⁻¹.[1]
-
The aromatic C=C stretching vibrations will appear in the 1450-1580 cm⁻¹ region.
-
The C-S stretching vibration is typically weaker and found at lower wavenumbers, around 750 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data for 2-Pentyl-1,3-benzothiazole:
-
Molecular Ion (M⁺): m/z = 205
-
Major Fragments: m/z = 148, 135
Interpretation and Rationale:
The molecular ion peak is expected at m/z 205, corresponding to the molecular weight of C₁₂H₁₅NS.[6] The fragmentation of 2-alkyl-substituted benzothiazoles is often characterized by cleavage of the alkyl chain.
Figure 2: Predicted major fragmentation pathways for 2-Pentyl-1,3-benzothiazole.
-
α-Cleavage: The most likely fragmentation is the cleavage of the bond between C1' and C2' of the pentyl chain, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable cation at m/z = 148.
-
McLafferty-type Rearrangement: A rearrangement involving the transfer of a γ-hydrogen from the pentyl chain to the nitrogen atom, followed by cleavage of the Cα-Cβ bond, can lead to the elimination of pentene (C₅H₁₀) and the formation of the benzothiazole radical cation at m/z = 135.[7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of 2-Pentyl-1,3-benzothiazole.
Synthesis of 2-Pentyl-1,3-benzothiazole
A common and effective method for the synthesis of 2-alkyl-1,3-benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[8]
Materials:
-
2-Aminothiophenol
-
Hexanoyl chloride
-
Pyridine
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol in toluene.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add hexanoyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and wash it with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
FT-IR Spectroscopy:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Instrument: A mass spectrometer with electron ionization (EI) capability, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 2-Pentyl-1,3-benzothiazole, grounded in established chemical principles and data from analogous compounds. The detailed interpretation of the predicted NMR, IR, and Mass spectra, along with standardized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry and materials science. This guide serves as a robust starting point for the synthesis, identification, and characterization of this and other related benzothiazole derivatives.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
PubChem. (n.d.). 2-Pentyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]
- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395–1402.
- Ma, D., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(9), 1475.
-
ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]
- Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
-
PubChem. (n.d.). 2-Pentylthiazole. National Center for Biotechnology Information. [Link]
- Holzer, W. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue.
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
-
ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]
- Pinto, D. C. G. A., et al. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(10), 12243-12271.
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
- Yuniarti, E., & Purbaningtias, T. E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- Al-Hamdani, A. A., et al. (2015). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1-9.
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 14, pp. 438-471). Bentham Science Publishers.
- Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 195.
-
PubChem. (n.d.). 2-butyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pentyl-1,3-benzothiazole | C12H15NS | CID 12406333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles / Spectroscopy Letters, 1998 [sci-hub.sg]
- 8. mdpi.com [mdpi.com]
